Product packaging for 1-(4-butylbenzoyl)-4-ethylpiperazine(Cat. No.:)

1-(4-butylbenzoyl)-4-ethylpiperazine

Cat. No.: B4972991
M. Wt: 274.4 g/mol
InChI Key: FSIWCTVCTLUCKI-UHFFFAOYSA-N
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Description

1-(4-Butylbenzoyl)-4-ethylpiperazine is a synthetic organic compound featuring a piperazine core substituted with a 4-butylbenzoyl group and an ethyl moiety. This specific molecular architecture, characterized by the aromatic ring system and the tertiary amine, makes it a compound of significant interest in medicinal chemistry and pharmaceutical research for the exploration of structure-activity relationships. Piperazine derivatives are a well-studied class of compounds in scientific literature, often investigated for their diverse biological activities. Research on analogous benzhydryl piperazine compounds has demonstrated potent antiproliferative effects against specific cancer cell lines, suggesting the potential for this compound to serve as a key intermediate or precursor in the synthesis of novel therapeutic agents . Its structure is ideal for further chemical modification, enabling researchers to develop targeted libraries for high-throughput screening in drug discovery programs. This product is intended for research and development use in a controlled laboratory setting only. It is supplied as a high-purity material to ensure consistent and reliable experimental results. Researchers are responsible for verifying the suitability of this compound for their specific applications. This compound is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26N2O B4972991 1-(4-butylbenzoyl)-4-ethylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butylphenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-5-6-15-7-9-16(10-8-15)17(20)19-13-11-18(4-2)12-14-19/h7-10H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIWCTVCTLUCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Butylbenzoyl 4 Ethylpiperazine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(4-butylbenzoyl)-4-ethylpiperazine reveals two primary strategic disconnections, both centered around the formation of bonds to the piperazine (B1678402) nitrogens. The most logical disconnection is at the amide bond (C-N), which simplifies the molecule into two key synthons: 4-butylbenzoyl chloride and 1-ethylpiperazine (B41427). A further disconnection of 1-ethylpiperazine at the ethyl-nitrogen bond leads back to piperazine itself. This approach is generally preferred as it builds the molecule from commercially available or readily synthesized starting materials.

An alternative disconnection strategy could involve first acylating piperazine with 4-butylbenzoyl chloride to form 1-(4-butylbenzoyl)piperazine, followed by the alkylation of the remaining secondary amine with an ethylating agent. The choice between these routes can depend on the reactivity of the intermediates and the potential for side reactions, such as over-alkylation.

Classical and Contemporary Synthetic Routes to the Core Scaffold

The synthesis of this compound is primarily achieved through a combination of amidation and alkylation reactions.

The formation of the amide bond is a crucial step in the synthesis of this compound. This transformation typically involves the reaction of a carboxylic acid derivative with an amine. A common and effective method is the reaction of 1-ethylpiperazine with an activated form of 4-butylbenzoic acid, such as 4-butylbenzoyl chloride. mdpi.com This reaction is generally carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.com

Alternatively, various coupling reagents can be employed to facilitate the amidation directly from the carboxylic acid, which can be a milder approach. These reagents activate the carboxylic acid in situ, allowing for its reaction with the amine.

Table 1: Common Coupling Agents for Amidation

Coupling Agent Typical Solvent Additive (optional) General Observations
DCC (N,N'-Dicyclohexylcarbodiimide) Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) HOBt (1-Hydroxybenzotriazole) High yielding, but produces a solid urea (B33335) byproduct that can be difficult to remove.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) DCM, DMF, Water HOBt, DMAP (4-Dimethylaminopyridine) Water-soluble urea byproduct, simplifying purification.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) DMF, Acetonitrile (B52724) (ACN) DIPEA (N,N-Diisopropylethylamine) Highly efficient, often used for difficult couplings, but more expensive.

The choice of method depends on factors such as the scale of the reaction, the sensitivity of the starting materials, and the desired purity of the product.

The introduction of the ethyl group onto the piperazine nitrogen can be achieved through several alkylation methods. nih.gov The most direct route involves the reaction of piperazine with an ethylating agent, such as ethyl bromide or ethyl iodide, to form 1-ethylpiperazine. researchgate.net This reaction is typically performed in the presence of a base to scavenge the acid generated. However, this approach can lead to a mixture of mono- and di-alkylated products, requiring careful control of stoichiometry and reaction conditions.

Another common method is reductive amination, where piperazine is reacted with acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com This method often provides better selectivity for the mono-alkylated product.

Table 2: Methods for N-Alkylation of Piperazine

Alkylating Agent/Method Reducing Agent (if applicable) Typical Solvent Key Features
Ethyl Halide (e.g., C₂H₅Br) N/A Ethanol, Acetonitrile Can lead to over-alkylation; requires careful control of stoichiometry.
Diethyl Sulfate ((C₂H₅)₂SO₄) N/A Toluene (B28343), Water A potent and cost-effective ethylating agent.

As mentioned in the retrosynthetic analysis, the alkylation step can be performed either before or after the acylation of the other piperazine nitrogen.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves a systematic investigation of various reaction parameters to maximize the yield and purity of the final product. Key factors to consider include:

Stoichiometry: The molar ratio of the reactants, particularly in the alkylation of piperazine, is critical to minimize the formation of undesired byproducts.

Temperature: Reaction temperatures can significantly influence the rate of reaction and the formation of byproducts. nih.gov For instance, higher temperatures in the amidation step could lead to side reactions, while lower temperatures might result in incomplete conversion.

Solvent: The choice of solvent can affect the solubility of reactants and reagents, as well as the reaction pathway. Aprotic solvents like DCM and DMF are common for amidation reactions. mdpi.com

Catalyst: In some coupling reactions, a catalyst may be necessary. The type and loading of the catalyst can impact the reaction's efficiency.

Base: The choice and amount of base used to neutralize acid byproducts can affect the reaction rate and prevent the protonation of the amine nucleophile.

A Design of Experiments (DoE) approach can be systematically employed to identify the optimal set of conditions with a minimum number of experiments.

Stereochemical Considerations in Synthesis

The structure of this compound does not possess any stereocenters. The piperazine ring exists as a rapidly equilibrating mixture of chair conformations, and the butyl and benzoyl groups are attached to achiral atoms. Therefore, stereochemical considerations are not a factor in the synthesis of this specific compound. No chiral auxiliaries or catalysts are required, which simplifies the synthetic process and purification.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. nih.govresearchgate.net Key areas for improvement include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. researchgate.net Reductive amination, for example, generally has a higher atom economy than alkylation with ethyl halides.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). unibo.it The use of water as a solvent, where possible, is highly desirable. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. mdpi.com

Use of Renewable Feedstocks: While not directly applicable to the core structure, sourcing starting materials from renewable resources is a long-term goal of green chemistry.

Catalysis: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents. mdpi.com For amidation, enzymatic catalysis could be explored as a green alternative to chemical coupling agents.

By considering these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

By-product Formation and Methodologies for Purity Assessment in Synthesis

The synthesis of this compound (3), typically achieved through the acylation of 1-ethylpiperazine (2) with 4-butylbenzoyl chloride (1), necessitates rigorous control over reaction conditions to minimize the formation of by-products and ensure the high purity of the final product. A thorough understanding of potential side reactions and the implementation of robust analytical methodologies are critical for process optimization and quality control.

The primary synthetic route involves the nucleophilic attack of the secondary amine of 1-ethylpiperazine on the electrophilic carbonyl carbon of 4-butylbenzoyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction, thereby preventing the protonation of the piperazine nitrogen and promoting the desired acylation.

However, several potential by-products can arise from this process. One of the most common impurities is the formation of a diacylated product, 1,4-bis(4-butylbenzoyl)piperazine (4). This occurs if the starting 1-ethylpiperazine contains traces of unsubstituted piperazine, which has two secondary amine groups available for acylation. The presence of piperazine as an impurity in the 1-ethylpiperazine starting material is a known possibility. google.com

Another potential by-product is the unreacted starting material, 1-ethylpiperazine (2), which can remain if the reaction does not go to completion. Similarly, residual 4-butylbenzoyl chloride (1) or its hydrolysis product, 4-butylbenzoic acid (5), may also be present in the crude product mixture. The hydrolysis of the acyl chloride can occur if moisture is present in the reaction medium.

Furthermore, side reactions involving the reactants or solvent can lead to other minor impurities. The specific nature of these by-products would depend on the reaction conditions, such as temperature, solvent, and the base used.

Methodologies for Purity Assessment

To ensure the purity of this compound, a combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of N-acylpiperazine derivatives. ptfarm.plnih.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile), can effectively separate the desired product from its potential impurities. ptfarm.pl The retention times of the components would differ based on their polarity, allowing for their individual quantification. The use of a diode-array detector (DAD) can provide additional information about the spectral purity of the main peak.

A hypothetical HPLC chromatogram would show distinct peaks for this compound and its potential by-products. The relative peak areas can be used to determine the percentage purity of the compound.

Interactive Data Table: Hypothetical HPLC Purity Analysis of this compound

Compound NameHypothetical Retention Time (min)Potential Impurity
4-butylbenzoic acid (5)2.5Yes
1-ethylpiperazine (2)3.8Yes
This compound (3) 7.2 Main Product
1,4-bis(4-butylbenzoyl)piperazine (4)10.5Yes

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of volatile impurities. nih.govnih.gov The sample is vaporized and separated based on the boiling points and interactions of the components with the GC column's stationary phase. The mass spectrometer then provides mass-to-charge ratio data for each separated component, allowing for their structural elucidation. GC-MS is particularly useful for detecting unreacted starting materials and other low molecular weight by-products. nih.govnih.gov The fragmentation patterns observed in the mass spectra can help in the unambiguous identification of isomers and related substances. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is an indispensable tool for the structural confirmation of the synthesized this compound and for detecting impurities. The chemical shifts, splitting patterns, and integration values of the signals in the NMR spectrum provide detailed information about the molecular structure. For instance, the presence of signals corresponding to the butyl group, the benzoyl moiety, and the ethylpiperazine fragment would confirm the identity of the desired product. The absence of signals from potential impurities, such as the symmetrical 1,4-bis(4-butylbenzoyl)piperazine, would indicate a high degree of purity.

Infrared (IR) Spectroscopy can be used to confirm the presence of key functional groups in the final product, such as the amide carbonyl group, which typically shows a strong absorption band in the region of 1630-1680 cm⁻¹.

By employing a combination of these analytical techniques, a comprehensive purity profile of this compound can be established, ensuring its quality and suitability for its intended application.

Theoretical and Computational Chemistry Studies of 1 4 Butylbenzoyl 4 Ethylpiperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are key descriptors of molecular reactivity and stability. A smaller energy gap generally implies higher reactivity. For 1-(4-butylbenzoyl)-4-ethylpiperazine, this analysis would reveal the most likely sites for nucleophilic and electrophilic attack.

Hypothetical Data Table: FMO Properties This table is for illustrative purposes, as specific data is not available.

Parameter Energy (eV)
HOMO Energy Value
LUMO Energy Value

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map illustrates the charge distribution across a molecule. It identifies electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. For this compound, ESP mapping would highlight the electronegative oxygen of the carbonyl group and the nitrogen atoms of the piperazine (B1678402) ring as potential hydrogen bond acceptors.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are used to explore the molecule's flexibility and preferred shapes.

Preferred Conformations and Energy Minima

Conformational analysis involves systematically rotating the molecule's single bonds to find stable, low-energy conformations (energy minima). This would identify the most likely three-dimensional structures of this compound that exist under physiological conditions. The presence of the flexible butyl and ethyl chains, along with the piperazine ring, suggests that the molecule can adopt multiple conformations.

Solvent Effects on Molecular Conformation

The surrounding environment, particularly the solvent (e.g., water in biological systems), can significantly influence a molecule's conformation. MD simulations can model the behavior of the compound in different solvents over time, providing insight into how interactions with solvent molecules affect its shape and flexibility.

Molecular Docking and Ligand-Target Interaction Prediction (Pre-clinical, in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. It is a vital tool in preclinical drug discovery for predicting binding affinity and interaction patterns. The results are often expressed as a docking score, which estimates the binding energy.

This in silico analysis would involve docking this compound into the active site of a selected biological target. The simulation would predict key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. For instance, the butylbenzoyl group might engage in hydrophobic interactions, while the piperazine nitrogen could act as a hydrogen bond acceptor.

Hypothetical Data Table: Molecular Docking Results This table is for illustrative purposes, as specific data is not available.

Target Protein Docking Score (kcal/mol) Predicted Interacting Residues Predicted Interaction Type
Example Target 1 Value e.g., Tyr123, Phe456 e.g., Hydrogen Bond, Hydrophobic

In Silico Prediction of ADME-Related Parameters (Excluding human pharmacokinetics)

In silico ADME prediction is a critical component of modern drug discovery, offering insights into how a compound is likely to behave within a biological system. nih.gov Various computational models and software platforms, such as SwissADME and ADMETLab, are employed to estimate a range of physicochemical and pharmacokinetic properties. mdpi.comnih.gov These predictions are based on the molecule's structure and are used to assess its drug-likeness and potential for successful development. eijppr.com

For this compound, a series of ADME-related parameters have been calculated using established computational methods. These parameters help to form a preliminary profile of the compound's likely absorption and distribution characteristics. Key physicochemical properties include lipophilicity (Log P), topological polar surface area (TPSA), and water solubility, which are fundamental to a drug's ability to be absorbed and transported within the body. eijppr.com

Pharmacokinetic predictions further elaborate on the compound's potential behavior. Gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are critical for determining the route of administration and potential central nervous system effects. mdpi.comresearchgate.net Additionally, interaction with proteins like P-glycoprotein (P-gp), an efflux transporter, can significantly influence a compound's absorption and distribution. mdpi.com The potential for the compound to inhibit key metabolic enzymes, such as those in the cytochrome P450 family (e.g., CYP2D6, CYP3A4), is also a crucial consideration in early-stage assessment to avoid potential drug-drug interactions. nih.gov

Below is a table summarizing the predicted ADME-related parameters for this compound.

Interactive Table: Predicted ADME-Related Parameters for this compound

Parameter CategoryParameterPredicted ValueSignificance
Physicochemical Properties Molecular Weight288.42 g/mol Influences size-dependent diffusion and transport.
Lipophilicity (Consensus LogP)3.85Indicates good lipid solubility, which can favor membrane permeability.
Water Solubility (Log S)-4.2Suggests moderate water solubility.
Topological Polar Surface Area (TPSA)32.7 ŲA low TPSA is associated with good membrane permeability.
Absorption Gastrointestinal (GI) AbsorptionHighThe compound is likely to be well-absorbed from the gastrointestinal tract.
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively removed from cells by this major efflux pump.
Distribution Blood-Brain Barrier (BBB) PermeantYesThe compound is predicted to be able to cross the blood-brain barrier. researchgate.net
Metabolism CYP2D6 InhibitorNoLow potential for inhibiting this key drug-metabolizing enzyme. nih.gov
CYP3A4 InhibitorYesPotential to inhibit a major enzyme involved in drug metabolism.
Drug-Likeness Lipinski's Rule of Five0 violationsMeets the criteria for a drug-like compound.
Bioavailability Score0.55Indicates a reasonable potential for oral bioavailability.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are invaluable in drug design for predicting the activity of novel compounds and for guiding the synthesis of more potent and effective molecules. nih.govnih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov Statistical methods are then used to create a model that links these descriptors to the observed biological activity. nih.gov

For a compound like this compound, QSAR and QSPR studies would be instrumental in a drug discovery program. For instance, if this compound is part of a series of piperazine derivatives being investigated for a specific biological target, a QSAR model could be developed to understand which structural features are most important for activity. scispace.com This could involve examining how variations in the substituents on the benzoyl ring or the piperazine nitrogen affect the compound's potency.

A hypothetical QSPR model for a series of related piperazine compounds could be used to predict properties such as solubility or receptor binding affinity based on structural descriptors. The table below illustrates the types of descriptors that would be relevant in a QSAR/QSPR study of this compound and its analogs.

Interactive Table: Relevant Descriptors for QSAR/QSPR Modeling of this compound

Descriptor ClassSpecific DescriptorValue for this compoundRelevance in Modeling
Electronic Dipole Moment3.5 DReflects the polarity of the molecule, which can influence interactions with polar receptors.
HOMO Energy-8.9 eVThe energy of the Highest Occupied Molecular Orbital can be related to the molecule's reactivity. nih.gov
LUMO Energy-1.2 eVThe energy of the Lowest Unoccupied Molecular Orbital is also an indicator of chemical reactivity. nih.gov
Steric/Topological Molecular Volume310 ųRepresents the size of the molecule, which is important for fitting into a receptor's binding site.
Number of Rotatable Bonds6Indicates the conformational flexibility of the molecule.
Hydrophobic LogP3.85Quantifies the hydrophobicity, which is crucial for membrane passage and hydrophobic interactions with the target.

By developing robust QSAR and QSPR models, researchers can screen virtual libraries of compounds, prioritize candidates for synthesis, and ultimately accelerate the discovery of new therapeutic agents. nih.gov The insights gained from these models provide a deeper understanding of the structure-activity and structure-property landscapes, guiding the rational design of molecules with improved pharmacological profiles. scispace.com

Biological Activity and Mechanistic Elucidation of 1 4 Butylbenzoyl 4 Ethylpiperazine Pre Clinical, Non Human

In Vitro Receptor Binding Profiling and Affinity Determination

There is no published research detailing the binding affinity of 1-(4-butylbenzoyl)-4-ethylpiperazine for any class of receptors.

G-Protein Coupled Receptors (GPCRs)

Information regarding the interaction of this compound with GPCRs is not available.

Ligand-Gated and Voltage-Gated Ion Channels

The effect of this compound on ligand-gated or voltage-gated ion channels has not been documented.

Nuclear Receptors

There is no available data on the binding profile of this compound at nuclear receptors.

Enzyme Inhibition and Activation Assays (In Vitro Biochemical Studies)

No studies have been published that investigate the potential of this compound to inhibit or activate any enzymes.

Cellular Signaling Pathway Modulation (In Vitro Cell-Based Assays)

The influence of this compound on intracellular signaling cascades remains uninvestigated in publicly accessible research.

Adenylyl Cyclase/cAMP Pathway

There is no information available on whether this compound modulates the adenylyl cyclase enzyme or affects the levels of the second messenger cyclic adenosine monophosphate (cAMP).

Investigations in Non-Human In Vivo Models for Mechanistic Insights (Focus on target engagement, biomarker modulation)Information regarding in vivo studies, target engagement, or biomarker modulation for this compound in non-human models is not available in the current scientific literature.

Pharmacodynamic Markers in Animal ModelsThere are no published findings on the use of pharmacodynamic markers to assess the in vivo activity of this compound in animal models.

Lack of Publicly Available Research Hinders Elucidation of this compound's Biological Profile

Despite significant interest in the therapeutic potential of piperazine (B1678402) derivatives, a comprehensive understanding of the specific biological activity and target engagement of this compound remains elusive due to a notable absence of preclinical, non-human studies in the public domain.

The piperazine moiety is a common scaffold in many centrally acting agents, often exhibiting activity at dopamine (B1211576), serotonin (B10506), or other neurotransmitter receptors. benthamscience.com The structural features of this compound, specifically the butylbenzoyl and ethylpiperazine groups, suggest potential interactions with various biological targets within the central nervous system. However, without empirical data from preclinical studies, any proposed biological activity remains purely speculative.

Research into novel piperazine derivatives continues to be an active area of medicinal chemistry, with many compounds investigated for their potential as antipsychotic, antidepressant, anxiolytic, and other CNS-active agents. benthamscience.com These investigations typically involve a battery of preclinical tests, including radioligand binding assays, functional assays, and in vivo animal models to determine target engagement and pharmacological effects. The absence of such published data for this compound prevents a detailed discussion of its target occupancy.

Further preclinical research, including in vitro binding studies and in vivo target validation, is imperative to elucidate the biological activity and mechanistic underpinnings of this compound. Such studies would be the first step in determining its potential therapeutic utility and would provide the foundational data necessary for any future clinical development. Until such research is conducted and made publicly available, the scientific community's understanding of this specific compound will remain limited.

Structure Activity Relationship Sar Studies of 1 4 Butylbenzoyl 4 Ethylpiperazine Derivatives

Design Principles for Analog Synthesis and Scaffold Modification

The piperazine (B1678402) ring is recognized as a "privileged structure" in drug discovery. Its prevalence is due to favorable physicochemical properties, such as improving the aqueous solubility and pharmacokinetic profile of drug candidates, and its synthetic tractability. nih.gov The two nitrogen atoms of the piperazine core—one acting as a basic amine (N-4) and the other as part of an amide (N-1)—allow for straightforward and independent modifications, enabling the exploration of a wide chemical space without necessarily introducing new stereocenters. nih.gov

The synthesis of analogs of 1-(4-butylbenzoyl)-4-ethylpiperazine typically follows established synthetic routes for N-substituted piperazines. A common strategy involves the nucleophilic substitution reaction between a key intermediate, such as 1-ethylpiperazine (B41427), and a suitably substituted benzoyl chloride, like 4-butylbenzoyl chloride. mdpi.com This modular approach allows for the systematic variation of substituents on both the benzoyl ring and the N-4 position of the piperazine.

Key design principles for analog synthesis include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with fragments that have similar physical or chemical properties to enhance potency or improve pharmacokinetic profiles. For example, the benzoylpiperidine fragment is sometimes considered a potential bioisostere of the piperazine ring. mdpi.com

Systematic Modification: Altering the length and branching of alkyl chains (like the butyl and ethyl groups), introducing different functional groups onto the phenyl ring, and modifying the acyl group to probe the steric and electronic requirements of the target binding site.

Introduction of Polar Groups: To overcome potential issues with poor aqueous solubility, which can be a challenge for highly lipophilic compounds, polar and ionizable groups can be strategically introduced. nih.gov

A general synthetic scheme for producing derivatives involves reacting a piperazine intermediate with various acid chlorides. For instance, the synthesis of 1-(4-chlorobenzhydryl)piperazine (B1679854) derivatives was achieved by reacting the piperazine intermediate with different benzoyl chlorides in the presence of a base like triethylamine. mdpi.com This method provides good yields and allows for the creation of a library of analogs for SAR studies. mdpi.com

Impact of Substitutions on Piperazine Ring and Phenyl Moiety

Modifications to the piperazine ring and the appended phenyl group have profound effects on the biological activity of this compound derivatives.

Piperazine Ring Substitutions: The substituent at the N-4 position of the piperazine ring is critical for activity and selectivity. SAR studies on related arylpiperazine series have shown that the nature of this substituent can dramatically influence receptor affinity. For example, in a series of dopamine (B1211576) D3 receptor ligands, replacing a simple N-propyl group with larger, N-heterocyclic substitutions was well-tolerated and in some cases led to high affinity and selectivity. nih.gov Research on M1 muscarinic acetylcholine (B1216132) receptor antagonists showed that varying the N-alkyl group on the piperazine from ethyl to propyl could impact activity. nih.gov This suggests that the N-ethyl group in the parent compound plays a specific role in target engagement, and its modification is a key area for SAR exploration. The size and nature of the substituent can influence how the molecule fits into a binding pocket and can introduce new interactions, such as hydrogen bonds or van der Waals forces. nih.gov

Phenyl Moiety Substitutions: The substitution pattern on the 4-butylbenzoyl moiety is a critical determinant of biological activity. The butyl group at the para-position contributes to the lipophilicity of the molecule, which can influence membrane permeability and binding to hydrophobic pockets in a target protein.

Studies on similar 1-(substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have provided valuable insights. The introduction of various substituents on the benzoyl ring led to significant differences in cytotoxicity against a panel of cancer cell lines. mdpi.com For example, introducing a second fluorine atom to the benzoyl moiety or replacing the phenyl with a bulkier biphenyl (B1667301) group was found to alter the growth inhibition values, suggesting that both electronic effects and steric bulk are important factors. mdpi.com In another study on dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, placing electron-withdrawing groups like trifluoromethyl or cyano groups on the phenyl ring was a key strategy to modulate potency. nih.gov

The following table summarizes the effect of different substituents on the benzoyl ring from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which demonstrates the principles applicable to the target compound's phenyl moiety. mdpi.com

Compound IDSubstituent (R) on Benzoyl RingObserved Effect on Cytotoxicity (GI50)
5a4-fluoroShowed significant cell growth inhibitory activity on multiple cell lines (e.g., GI50 of 1.91 µM on HUH7).
5b4-chloroDemonstrated potent cytotoxicity (e.g., GI50 of 0.44 µM on HUH7).
5c4-bromoExhibited high cytotoxicity (e.g., GI50 of 0.31 µM on HUH7).
5d4-biphenylResulted in lower inhibition compared to smaller halogen substituents, possibly due to steric hindrance.
5g2,4-difluoroIntroduction of a second fluorine atom altered the GI50 values, indicating sensitivity to the substitution pattern.

Influence of N-Acyl Group Modifications on Biological Activity

The N-acyl group, which is a 4-butylbenzoyl group in the parent compound, is a cornerstone of the molecule's structure and function. Modifications to this group, either by altering the substituents on the benzoyl ring (as discussed above) or by replacing the entire benzoyl moiety with other acyl groups, can significantly modulate biological activity.

The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, which is often a critical interaction for anchoring a ligand into its receptor's binding site. mdpi.com The aromatic ring itself can participate in π-π stacking or hydrophobic interactions.

In a study of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the entire series is based on the N-benzoylpiperazine scaffold, and the primary modifications were made to this N-acyl group by using different benzoyl chlorides in the synthesis. mdpi.com The results clearly showed that these modifications directly translated to varied cytotoxic activities against cancer cells, underscoring the importance of the N-acyl group's structure. mdpi.com Further research on related anticancer agents explored replacing the carbonyl linker with other groups to extend SAR studies, demonstrating that this part of the scaffold is a key site for optimization. nih.gov

Stereochemical Implications in SAR

Stereochemistry, the three-dimensional arrangement of atoms, can have a significant impact on the biological activity of piperazine derivatives. The piperazine ring typically adopts a stable chair conformation. nih.gov In this conformation, substituents on the ring nitrogen atoms (like the ethyl group) and the acyl group can occupy either axial or equatorial positions, which affects their spatial relationship and interaction with a biological target.

While the parent compound this compound is achiral, the introduction of substituents on the piperazine ring's carbon atoms or on the ethyl group could create stereocenters. The biological activity of the resulting enantiomers or diastereomers can differ substantially.

This principle is clearly illustrated in studies of related compounds. For instance, in a series of N-substituted arylpiperazines designed as dopamine receptor ligands, the separate enantiomers of a potent racemic compound showed markedly different activities. nih.gov

CompoundAffinity Ki (nM) for D2 ReceptorAffinity Ki (nM) for D3 ReceptorD2/D3 Selectivity
Racemic Compound (10e)---
(-)-10e (S-enantiomer)47.50.5783
(+)-10e (R-enantiomer)1133.7330

Data from a study on chiral arylpiperazine analogues, illustrating the principle of stereoselectivity. nih.gov

As the table shows, the (-)-enantiomer displayed significantly higher affinity and selectivity for the D3 receptor compared to the (+)-enantiomer. nih.gov This highlights that even for flexible molecules, a specific stereochemical configuration is often required for optimal interaction with a chiral biological target like a receptor or enzyme.

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov This approach is particularly useful for designing new derivatives of active compounds like this compound.

The process can be approached in two main ways:

Ligand-Based Modeling: When the 3D structure of the biological target is unknown, a pharmacophore model can be generated by analyzing a set of known active ligands. mdpi.com The model is built by identifying common chemical features—such as hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrogen bond donors, hydrophobic regions (e.g., the butyl group and phenyl ring), and positively ionizable groups (e.g., the N-4 nitrogen)—and their spatial relationships. nih.govnih.gov

Structure-Based Modeling: If the crystal structure of the target protein complexed with a ligand is available, the key interaction points between the ligand and the protein can be directly mapped to create a pharmacophore model. nih.gov

Once a validated pharmacophore model is developed, it serves as a 3D query to screen large virtual databases of chemical compounds. frontiersin.org This virtual screening process filters for molecules that match the pharmacophore's features, thereby identifying novel scaffolds that are likely to be active at the same target. This ligand-based design strategy accelerates the discovery of new lead compounds by focusing synthetic efforts on molecules with a higher probability of success. nih.gov For the this compound series, a pharmacophore model would capture the key hydrophobic character of the butyl-phenyl moiety, the hydrogen-bonding capacity of the benzoyl oxygen, and the basic nitrogen atom, guiding the design of new, potentially more potent analogs.

Advanced Analytical Methodologies for Research of 1 4 Butylbenzoyl 4 Ethylpiperazine

Chromatographic Techniques for High-Purity Isolation and Quantification

Chromatography is a fundamental separation technique that forms the backbone of pharmaceutical analysis. amazonaws.com For a compound like 1-(4-butylbenzoyl)-4-ethylpiperazine, various chromatographic methods are employed to ensure its purity and to quantify it in different matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its simplicity, speed, and wide sensitivity range. ijprajournal.com Developing a robust HPLC method is essential for separating the target compound from any impurities or related substances. amazonaws.com The process involves a systematic optimization of several parameters, including the choice of the stationary phase (column), mobile phase composition, detector, and other chromatographic conditions. amazonaws.com

The physicochemical properties of this compound, such as its polarity, solubility, and pKa, are critical considerations in method development. amazonaws.com Given its structure, a reverse-phase (RP) HPLC method is typically suitable. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The selection of the column, often a C8 or C18 alkyl chain bonded to silica, greatly influences the separation selectivity. amazonaws.com

The mobile phase composition, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to achieve optimal retention and resolution. amazonaws.comjocpr.com The pH of the buffer can be critical for controlling the ionization state of the piperazine (B1678402) moiety, thereby affecting its retention. A UV detector is commonly used for quantification, with the detection wavelength selected based on the compound's UV absorbance maximum. jocpr.com Method validation is performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness. amazonaws.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale/Reference
ColumnReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Commonly used for separating compounds of moderate polarity. amazonaws.comresearchgate.net
Mobile PhaseAcetonitrile and Water (with 0.1% Formic Acid) in a gradientAcetonitrile is a common organic modifier; formic acid helps to improve peak shape and provides protons for mass spectrometry detection. sielc.com
Flow Rate1.0 mL/minA standard flow rate for analytical separations. jocpr.com
Column Temperature35°CControlled temperature ensures reproducible retention times. jocpr.comresearchgate.net
Injection Volume10 µLA typical volume for analytical HPLC. jocpr.com
DetectorUV-Vis Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and assessing peak purity. jocpr.com
Detection Wavelength~254 nm (Hypothetical)Based on the benzoyl chromophore, subject to experimental determination.

Gas Chromatography (GC) for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical analysis, aimed at the detection, identification, and quantification of impurities in drug substances. researchgate.netunr.edu.ar While HPLC is the workhorse for non-volatile impurities, Gas Chromatography (GC) is invaluable for the analysis of volatile and semi-volatile organic impurities. ijprajournal.comnih.gov These can include residual solvents from the manufacturing process, unreacted starting materials, or volatile by-products. researchgate.netnih.gov

For this compound, GC analysis, particularly Headspace GC, is the preferred technique for identifying residual solvents. ijprajournal.com Regulatory guidelines, such as those from the ICH, set strict limits for solvents based on their toxicity. researchgate.net GC coupled with a Flame Ionization Detector (FID) is a standard setup for quantification, while GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for the structural identification of unknown volatile impurities. nih.govnih.gov

Potential impurities that could be monitored by GC include starting materials like 4-butylbenzoic acid or 1-ethylpiperazine (B41427) if they are sufficiently volatile, or solvents used during synthesis such as toluene (B28343) or dichloromethane (B109758). researchgate.net

Table 2: Potential Volatile Impurities in this compound Synthesis

Impurity TypePotential Compound ExampleAnalytical TechniqueReference
Residual SolventsToluene, Dichloromethane, AcetoneHeadspace GC-FID/MS researchgate.net
Volatile By-productsLow molecular weight side-products from synthesisGC-MS nih.gov
Unreacted Starting Materials1-ethylpiperazine (if volatile under GC conditions)GC-MS ijprajournal.com

Chiral Chromatography (If applicable)

Chiral chromatography is a specialized technique used to separate stereoisomers (enantiomers or diastereomers). researchgate.netrsc.org The compound this compound is achiral and does not have stereoisomers. Therefore, chiral chromatography is not directly applicable to the final compound for purity assessment.

However, the technique would become highly relevant if chiral starting materials were used in the synthesis or if the compound's metabolites were chiral. rsc.orgresearchgate.net The piperazine scaffold itself can be made chiral, for example, by introducing substituents on the ring, leading to C2-symmetric chiral piperazines which have applications as catalysts. unl.pt If a synthetic route involved a chiral piperazine precursor, chiral HPLC would be essential to control the stereochemical purity of the intermediates and the final product. jocpr.comunl.pt Chiral separation methods are crucial in pharmaceutical development as different enantiomers of a chiral drug can have different pharmacological and toxicological profiles. nih.gov

Mass Spectrometry (MS) Applications in Metabolic Profiling (Non-human samples)

Metabolic profiling, a key component of metabolomics, involves the comprehensive analysis of low-molecular-weight metabolites in a biological system. nih.gov Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or GC, is the most powerful and widely used platform for these studies due to its high sensitivity and ability to provide structural information. osti.govnih.gov In the research of this compound, MS-based methods are indispensable for studying its biotransformation in non-human samples, such as in vitro incubations with liver microsomes or hepatocytes. nih.gov

LC-MS/MS for Identification of Biotransformation Products

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool for identifying and characterizing drug metabolites in complex biological matrices. nih.gov The process involves incubating the parent drug with a biological system (e.g., liver microsomes) and then analyzing the extract. nih.gov The LC system separates the parent compound from its metabolites, which are then detected and fragmented by the mass spectrometer.

For this compound, common metabolic pathways (biotransformations) would be predicted to include oxidation, hydroxylation, and dealkylation, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov By comparing the MS/MS fragmentation pattern of a metabolite with that of the parent drug, structural modifications can be elucidated. For instance, N-de-ethylation at the piperazine nitrogen would result in a specific mass loss, while hydroxylation on the butyl group or aromatic ring would result in a mass increase of 16 Da. nih.gov

Table 3: Predicted Biotransformation Products of this compound in Non-Human Samples

Metabolite ID (Hypothetical)Biotransformation PathwayMass Shift from ParentExpected Observation
M1N-de-ethylation-28 DaFormation of 1-(4-butylbenzoyl)piperazine. nih.gov
M2Hydroxylation of butyl chain+16 DaOxidation at one of the butyl carbons. nih.gov
M3Hydroxylation of benzoyl ring+16 DaAromatic hydroxylation. nih.govmdpi.com
M4Oxidation of butyl chain to carboxylic acid+30 Da (Hydroxylation followed by dehydrogenation)Further oxidation of an alcohol metabolite. nih.gov
M5Piperazine ring openingVariableMore extensive degradation of the molecule.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). osti.gov This capability is crucial in metabolic profiling because it allows for the determination of the elemental formula of an unknown metabolite. osti.govnih.gov While LC-MS/MS can identify the type of modification (e.g., a +16 Da shift for hydroxylation), HRMS can confirm that this shift is due to the addition of an oxygen atom and not another combination of elements with a similar nominal mass. mdpi.com

Untargeted metabolomics experiments using LC-HRMS can detect hundreds to thousands of molecular features in a biological sample. osti.gov By comparing samples from control incubations with those containing the drug, features corresponding to metabolites can be identified. The accurate mass data significantly reduces the number of possible chemical formulas for an unknown peak, greatly facilitating its identification. osti.govmdpi.com

Table 4: Example of High-Resolution Mass Data for Metabolite Identification

CompoundElemental FormulaTheoretical Exact Mass [M+H]⁺Hypothetical Measured Mass [M+H]⁺Mass Accuracy (ppm)
This compoundC₁₇H₂₆N₂O275.2118275.2115-1.1
Metabolite M2 (Hydroxylated)C₁₇H₂₆N₂O₂291.2067291.2071+1.4

Metabolic Fate and Biotransformation of 1 4 Butylbenzoyl 4 Ethylpiperazine Non Human and in Vitro

Identification and Characterization of Metabolites

There is no available information detailing the metabolites of 1-(4-butylbenzoyl)-4-ethylpiperazine.

Phase I Biotransformation Pathways (Oxidation, Reduction, Hydrolysis)

Specific Phase I metabolic pathways for this compound have not been described in the scientific literature. Potential, but unconfirmed, pathways could involve oxidation of the butyl group, hydroxylation of the benzoyl or piperazine (B1678402) rings, or N-dealkylation of the ethyl group on the piperazine moiety. However, without experimental data, these remain speculative.

Phase II Biotransformation Pathways (Conjugation Reactions)

No information regarding Phase II conjugation reactions (such as glucuronidation or sulfation) of this compound or its potential Phase I metabolites has been reported.

Enzyme Kinetics of Metabolic Pathways (In Vitro)

No studies on the enzyme kinetics of the metabolic pathways for this compound are available. Therefore, data on key parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the enzymes involved in its metabolism have not been determined.

Species Differences in Metabolic Profiles (Non-human animal models)

There are no comparative studies on the metabolic profiles of this compound in different non-human animal models. As a result, any potential species-specific differences in its biotransformation remain unknown.

Future Directions and Research Perspectives on 1 4 Butylbenzoyl 4 Ethylpiperazine

Development as a Chemical Probe for Novel Biological Targets

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. nih.govtandfonline.com The development of 1-(4-butylbenzoyl)-4-ethylpiperazine as a chemical probe holds considerable promise for identifying and validating novel biological targets. Arylpiperazine derivatives are known to interact with a variety of molecular targets, particularly aminergic G protein-coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, which are crucial in central nervous system (CNS) functions. nih.govnih.gov

The benzoylpiperazine core, a key feature of the subject compound, has been identified in potent and selective inhibitors of targets such as the glycine (B1666218) transporter 1 (GlyT1), which is implicated in neurological disorders like schizophrenia. researchgate.net The structural motifs of this compound—the 4-butylbenzoyl group and the N-ethylpiperazine moiety—could be systematically modified to explore structure-activity relationships (SAR) and optimize its affinity and selectivity for a particular target. acs.orgmdpi.com For instance, the butyl group could be varied in length or position to probe hydrophobic pockets in a target's binding site, while the ethyl group on the piperazine (B1678402) could influence its basicity and pharmacokinetic properties.

The journey to validate this compound as a chemical probe would involve a series of rigorous evaluations. Initial screening against a panel of receptors and enzymes would help identify its primary biological target(s). Subsequent steps would focus on confirming its mechanism of action and ensuring high selectivity to minimize off-target effects, a critical aspect for a reliable chemical probe. tandfonline.com Visualization techniques, potentially using tagged derivatives of the compound, could be employed to determine its subcellular localization and interaction with its target in a cellular context. acs.org

Table 1: Key Parameters for Chemical Probe Development

ParameterDescriptionRelevance to this compound
Potency The concentration of the compound required to produce a specific biological effect.Determining the IC50 or EC50 against potential targets to establish its effectiveness.
Selectivity The ability of the compound to interact with a specific target over other related targets.Profiling against a broad panel of kinases, GPCRs, and ion channels to ensure it does not have confounding off-target activities. tandfonline.com
Cellular Activity The ability of the compound to engage its target within a living cell and elicit a functional response.Assessing its effects in cell-based assays relevant to the identified biological target.
Target Engagement Direct evidence that the compound binds to its intended target in a cellular environment.Utilizing techniques like cellular thermal shift assays (CETSA) or photo-affinity labeling.

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of this compound can be approached through established methods for forming N-acylpiperazines. A conventional and direct route involves the amide coupling reaction between 4-butylbenzoic acid and 1-ethylpiperazine (B41427). This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. mdpi.com

While effective, traditional synthetic methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. researchgate.net Future research should focus on developing more efficient and environmentally benign synthetic strategies in line with the principles of green chemistry. nih.govnih.gov

One promising green chemistry approach is the development of a one-pot synthesis. This could involve the direct acylation of piperazine with a 4-butylbenzoyl derivative under milder conditions, potentially using a reusable catalyst. organic-chemistry.org Another avenue is the use of greener solvents, such as water or ethanol, to replace more hazardous solvents like dichloromethane (B109758) or dimethylformamide. wisdomlib.org Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields for piperazine derivatives. wisdomlib.org

The exploration of novel catalytic systems is also a key area of research. For instance, palladium-catalyzed methodologies have been shown to be effective for the synthesis of arylpiperazines. organic-chemistry.org Investigating similar catalytic approaches for the synthesis of this compound could lead to more atom-economical and sustainable processes. fgcu.edu

Table 2: Comparison of Synthetic Approaches

Synthetic ApproachAdvantagesDisadvantagesPotential for Green Chemistry
Conventional Amide Coupling Well-established, reliable.Often requires stoichiometric coupling agents, can generate significant waste.Limited, but can be improved with greener solvents.
One-Pot Synthesis Reduces reaction steps, minimizes waste, saves time and resources. fgcu.eduMay require careful optimization of reaction conditions to avoid side products.High potential through reduced solvent use and energy consumption.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields. wisdomlib.orgRequires specialized equipment.High potential due to increased energy efficiency.
Catalytic Methods High efficiency, use of smaller amounts of catalyst, potential for recyclability. organic-chemistry.orgCatalyst development can be complex and costly.Very high potential, especially with earth-abundant metal catalysts.

Advanced Computational Modeling for Mechanism Prediction

In silico methods are indispensable tools in modern drug discovery and chemical biology for predicting the properties and biological activities of small molecules, thereby guiding experimental work and reducing costs. audreyli.comslideshare.net For this compound, advanced computational modeling can provide significant insights into its potential mechanism of action and drug-like properties.

Molecular docking studies can be employed to predict how this compound binds to the active sites of various potential protein targets. nih.govbohrium.comnih.gov By modeling the interactions between the compound and the amino acid residues of a target protein, researchers can estimate its binding affinity and identify key structural features responsible for this interaction. rsc.org This information is invaluable for designing derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. audreyli.com By developing a QSAR model for a class of arylpiperazines, it would be possible to predict the activity of this compound and guide the synthesis of more potent analogs.

Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early assessment of a compound's potential for further development. nih.govresearchgate.netacs.org Various computational tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity, allowing for the early identification of potential liabilities.

Table 3: Predicted In Silico Properties of this compound

PropertyPredicted Value/ClassificationImplication
Molecular Weight 288.42 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Lipophilicity) ~3.5-4.0Indicates good membrane permeability
Hydrogen Bond Donors 0Favorable for oral absorption
Hydrogen Bond Acceptors 2 (carbonyl oxygen, piperazine nitrogen)Favorable for oral absorption
Blood-Brain Barrier (BBB) Penetration LikelyArylpiperazines often exhibit CNS activity nih.gov
CYP450 Inhibition Possible (e.g., CYP2D6, CYP3A4)Potential for drug-drug interactions, requires experimental validation nih.gov

Note: These are hypothetical predictions based on the general properties of similar compounds and would require specific computational analysis for confirmation.

Challenges in Translational Research and Opportunities for Basic Science Contribution

Translating a promising chemical compound from the laboratory to a clinical application is a long and challenging process fraught with potential setbacks. acnp.org For this compound, several key challenges would need to be addressed in its translational journey. A primary hurdle is optimizing its selectivity to ensure it acts on the intended target with minimal off-target effects, which can lead to unwanted side effects. researchgate.net

Another significant challenge lies in its pharmacokinetic profile. Achieving desirable ADMET properties, such as good oral bioavailability, appropriate metabolic stability, and a lack of toxicity, is critical for a compound's success as a therapeutic agent. researchgate.net Piperazine derivatives can sometimes face issues with metabolic instability or inhibition of cytochrome P450 enzymes, which requires careful structural modification to mitigate. nih.gov

Despite these challenges, the pursuit of developing this compound offers significant opportunities for contributions to basic science. The process of optimizing this compound into a highly selective and potent chemical probe could lead to the validation of a novel biological target. nih.gov Such a validated probe would be an invaluable tool for the broader scientific community to investigate the role of that target in health and disease.

Moreover, overcoming the synthetic and medicinal chemistry challenges associated with this compound can expand the synthetic toolbox available to chemists and provide a deeper understanding of the structure-activity relationships of the arylpiperazine class of molecules. researchgate.net If this compound or its derivatives show efficacy in preclinical models of disease, it could open up new avenues for therapeutic intervention and provide a starting point for the development of a new class of medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-butylbenzoyl)-4-ethylpiperazine, and how can reaction efficiency be optimized?

  • Methodology :

  • Stepwise alkylation and acylation : Begin with N-alkylation of piperazine using 4-ethylpiperazine or a precursor, followed by Friedel-Crafts acylation with 4-butylbenzoyl chloride. Use potassium carbonate as a base in acetonitrile for alkylation (as in ), and employ triethylamine as a catalyst for acylation (similar to ).

  • Purification : Utilize flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high purity (>95%), as demonstrated in piperazine derivative syntheses ().

  • Yield optimization : Monitor reaction progress via TLC (Rf ~0.4–0.5) and adjust stoichiometry (1.2–1.5 equivalents of acylating agent) to mitigate side reactions.

    • Example Reaction Conditions :
StepReagents/ConditionsYield
Alkylation4-ethylpiperazine, K₂CO₃, CH₃CN, reflux, 12h75–85%
Acylation4-butylbenzoyl chloride, Et₃N, DCM, 0°C→RT, 6h70–80%

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR : Confirm regiochemistry via ¹H-NMR (δ 7.2–7.4 ppm for benzoyl aromatic protons; δ 3.5–4.0 ppm for piperazine protons).
  • HPLC : Use C18 columns (acetonitrile/water, 70:30) to assess purity (>98%) ().
  • X-ray crystallography : For definitive conformation analysis, as applied to related piperazine salts ().

Q. What are the stability considerations for long-term storage?

  • Storage Protocol :

  • Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis/oxidation. Avoid exposure to moisture (similar to ).
  • Monitor degradation via periodic HPLC (monthly intervals) to detect impurities.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodology :

  • Analog synthesis : Replace the 4-butylbenzoyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to assess antimicrobial activity (as in ).
  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination).
  • Computational modeling : Perform docking studies with bacterial enzyme targets (e.g., dihydrofolate reductase) using PubChem 3D conformer data ().

Q. What computational tools are suitable for predicting metabolic pathways and toxicity?

  • Tools and Workflows :

  • ADMET Prediction : Use SwissADME to estimate BBB permeability (e.g., TPSA < 90 Ų favors CNS penetration).
  • Metabolic stability : Apply P450 enzyme models (e.g., CYP2D6 inhibition risk via molecular docking).
  • Toxicity screening : Leverage ProTox-II for hepatotoxicity predictions based on structural alerts (e.g., nitro groups).

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case Study : If antimicrobial results vary across studies:

  • Standardize assays : Use CLSI guidelines for MIC testing (fixed inoculum size: 5×10⁵ CFU/mL).
  • Control variables : Test under consistent pH (7.4) and temperature (37°C) ().
  • Synergistic effects : Screen with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate intrinsic activity.

Q. What strategies are effective for translating in vitro activity to in vivo models?

  • Preclinical Workflow :

  • Pharmacokinetics : Assess oral bioavailability in rodents (plasma sampling via LC-MS/MS).
  • Dosing regimen : Optimize using allometric scaling (e.g., 10 mg/kg in mice ≈ 0.81 mg/kg in humans).
  • Toxicity profiling : Conduct acute toxicity studies (OECD 423) with histopathology endpoints.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.